Cas no 24623-24-3 (6-Nitro-1-indanone)

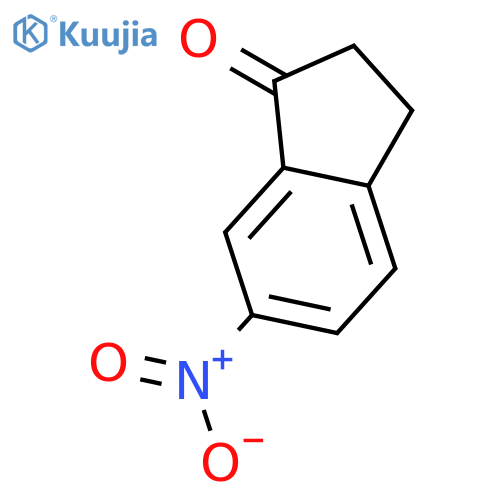

6-Nitro-1-indanone structure

商品名:6-Nitro-1-indanone

6-Nitro-1-indanone 化学的及び物理的性質

名前と識別子

-

- 6-Nitroindanone

- 6-Nitroindan-1-one

- 2,3-dihydro-6-nitroinden-1-one

- 6-NITRO-1-INDANONE

- 6-nitro-2,3-dihydro-1H-inden-1-one

- 6-nitro-2,3-dihydroinden-1-one

- 2,3-Dihydro-6-nitro-1H-inden-1-one

- 2,3-Dihydro-6-nitro-1-oxo-1H-indene

- 2,3-diidro-6-nitro-1H-indene-1-one

- 4-nitro-indan-1-one

- 6-nitro-1-indatone

- 6-nitroindan-l-one

- 1H-INDEN-1-ONE, 2,3-DIHYDRO-6-NITRO-

- NSC225094

- 1-Oxo-6-nitroindane

- 6-nitro-indan-1-one

- PubChem19682

- MLRACZPAMDFORH-UHFFFAOYSA-N

- SBB066646

- VZ308

- SCHEMBL568785

- CS-D1054

- SY010072

- AB25564

- W-206902

- 1Z-5050

- FT-0649773

- AC-22908

- MWU6EZH8FZ

- NSC 225094

- AKOS005070104

- NSC-225094

- UNII-MWU6EZH8FZ

- DTXSID80179369

- EN300-94949

- MFCD06656903

- NS00027708

- A18519

- 24623-24-3

- AM20040002

- EINECS 246-366-7

- DB-022398

- 6-Nitro-1-indanone

-

- MDL: MFCD06656903

- インチ: 1S/C9H7NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5H,2,4H2

- InChIKey: MLRACZPAMDFORH-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C([H])=C(C([H])=C([H])C=2C([H])([H])C1([H])[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 177.04300

- どういたいしつりょう: 177.043

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 62.9

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 密度みつど: 1.396

- ふってん: 331.9℃ at 760 mmHg

- フラッシュポイント: 169.8 °C

- 屈折率: 1.629

- PSA: 62.89000

- LogP: 2.24690

6-Nitro-1-indanone セキュリティ情報

- 危険カテゴリコード: 36/37/38-40

- セキュリティの説明: S26; S36/37/39; S45; S36/37

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

6-Nitro-1-indanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

6-Nitro-1-indanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D327333-1g |

6-nitro-2,3-dihydro-1H-inden-1-one |

24623-24-3 | >95% | 1g |

$661 | 2024-05-24 | |

| eNovation Chemicals LLC | D508913-10g |

6-nitro-2,3-dihydro-1H-inden-1-one |

24623-24-3 | 97% | 10g |

$750 | 2024-05-24 | |

| eNovation Chemicals LLC | D508913-25g |

6-nitro-2,3-dihydro-1H-inden-1-one |

24623-24-3 | 97% | 25g |

$1355 | 2024-05-24 | |

| Enamine | EN300-94949-10.0g |

6-nitro-2,3-dihydro-1H-inden-1-one |

24623-24-3 | 95% | 10.0g |

$216.0 | 2023-02-11 | |

| Enamine | EN300-94949-50.0g |

6-nitro-2,3-dihydro-1H-inden-1-one |

24623-24-3 | 95% | 50.0g |

$898.0 | 2023-02-11 | |

| Enamine | EN300-37115099-50g |

6-nitro-2,3-dihydro-1H-inden-1-one |

24623-24-3 | 95% | 50g |

$898.0 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1042461-25g |

1H-Inden-1-one, 2,3-dihydro-6-nitro- |

24623-24-3 | 97% | 25g |

$160 | 2024-06-07 | |

| eNovation Chemicals LLC | D402289-25g |

6-NITROINDANONE |

24623-24-3 | 95% | 25g |

$980 | 2024-06-05 | |

| eNovation Chemicals LLC | D402289-100g |

6-NITROINDANONE |

24623-24-3 | 95% | 100g |

$2700 | 2024-06-05 | |

| Fluorochem | 049722-5g |

6-Nitro-1-indanone |

24623-24-3 | 95% | 5g |

£91.00 | 2022-03-01 |

6-Nitro-1-indanone 関連文献

-

1. NotesC. V. Y. Chong,J. P. Redfern,J. E. Salmon,P. W. Kent,K. R. Wood,J. J. Ferraro,I. A. Kaye,U. Weiss,R. S. Matthews,A. A. Scala,D. N. Purohit,N. C. Sogani,J. H. Dunlop,R. D. Gillard,J. W. Clark-Lewis,R. P. Singh,J. Lewis,R. S. Nytholm,S. S. Sandhu,M. H. B. Stiddard,V. S. V. Nayar,R. D. Peacock,D. W. Russell,M. Davis,C. F. Cullis,J. G. Yates,G. Wilkinson,D. M. Harris,G. W. A. Fowles,R. A. Walton,K. Feenan,L. A. Cort,R. G. Manders,G. R. Parlett,W. Gee,R. A. Shaw,B. C. Smith,K. W. Buck,A. B. Foster,A. Labib,J. M. Webber J. Chem. Soc. 1964 2811

-

Ermitas Alcalde,Neus Mesquida,Jordi Frigola,Sara López-Pérez,Ramon Mercè Org. Biomol. Chem. 2008 6 3795

24623-24-3 (6-Nitro-1-indanone) 関連製品

- 22246-24-8(5-Nitro-2,3-dihydro-1H-inden-1-one)

- 22246-26-0(6-nitro-1,2,3,4-tetrahydronaphthalen-1-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 4770-00-7(3-cyano-4-nitroindole)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24623-24-3)6-Nitro-1-indanone

清らかである:99%/99%

はかる:25g/100g

価格 ($):248.0/823.0

atkchemica

(CAS:24623-24-3)6-Nitro-1-indanone

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ